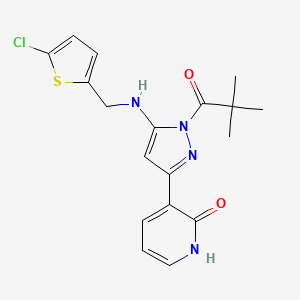

Thrombin inhibitor 6

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C18H19ClN4O2S |

|---|---|

Poids moléculaire |

390.9 g/mol |

Nom IUPAC |

3-[5-[(5-chlorothiophen-2-yl)methylamino]-1-(2,2-dimethylpropanoyl)pyrazol-3-yl]-1H-pyridin-2-one |

InChI |

InChI=1S/C18H19ClN4O2S/c1-18(2,3)17(25)23-15(21-10-11-6-7-14(19)26-11)9-13(22-23)12-5-4-8-20-16(12)24/h4-9,21H,10H2,1-3H3,(H,20,24) |

Clé InChI |

IELDEMOVCFANHT-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C(=O)N1C(=CC(=N1)C2=CC=CNC2=O)NCC3=CC=C(S3)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Action of a Novel Thrombin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a serine protease, is the central enzyme in the coagulation cascade, playing a pivotal role in hemostasis and thrombosis.[1][2][3] Its primary function is the conversion of soluble fibrinogen to insoluble fibrin, which forms the mesh of a blood clot.[4][5] Thrombin also amplifies its own generation by activating upstream coagulation factors and activates platelets, further promoting thrombus formation.[4] Given its central role, thrombin is a key target for anticoagulant therapy.

This technical guide provides a comprehensive framework for elucidating the mechanism of action of a novel direct thrombin inhibitor, hereafter referred to as Compound 6 . Understanding the precise mechanism of inhibition is critical for the development of safe and effective antithrombotic agents.

Classification of Direct Thrombin Inhibitors

Direct thrombin inhibitors (DTIs) bind directly to thrombin and inhibit its activity without the need for a cofactor like antithrombin.[4][6] They can be broadly classified based on their interaction with thrombin's key binding sites: the active site, exosite 1 (fibrinogen-binding site), and exosite 2 (heparin-binding site).[2][4]

-

Univalent DTIs: These inhibitors bind only to the active site of thrombin. Examples include argatroban and dabigatran.[6][7]

-

Bivalent DTIs: These inhibitors, such as hirudin and its derivatives, bind to both the active site and exosite 1 of thrombin, resulting in high-affinity and specific inhibition.[4][6]

-

Allosteric Inhibitors: A newer class of inhibitors that bind to sites other than the active site or exosite 1, inducing a conformational change in thrombin that reduces its catalytic activity.[6]

Elucidating the Mechanism of Action of Compound 6

A systematic approach is required to characterize the inhibitory mechanism of a novel compound. This involves a series of in vitro assays to determine its potency, mode of inhibition, and binding site.

Initial Screening for Thrombin Inhibition

The initial step is to confirm the inhibitory activity of Compound 6 against thrombin using biochemical assays. Commonly used methods include colorimetric and fluorometric assays that measure the rate of substrate cleavage by thrombin.

-

Colorimetric Assays: These assays utilize a chromogenic substrate that, upon cleavage by thrombin, releases a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically.[8][9]

-

Fluorometric Assays: These assays employ a substrate that is conjugated to a fluorophore and a quencher. Cleavage of the substrate by thrombin separates the fluorophore from the quencher, resulting in an increase in fluorescence.[10]

Enzyme Kinetic Studies: Determining the Mode of Inhibition

Once confirmed as a thrombin inhibitor, enzyme kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the initial rates of thrombin-catalyzed substrate hydrolysis at various substrate and inhibitor concentrations. The data are then plotted using methods such as the Lineweaver-Burk plot to visualize the inhibition pattern.

-

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax).

-

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This decreases the Vmax with no change in the Km.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the Vmax and the Km.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km. Licochalcone A, for instance, has been identified as a mixed inhibitor of thrombin.[11]

Quantitative Data Summary for Compound 6

Clear and concise presentation of quantitative data is essential for comparing the potency and efficacy of different inhibitors. The following table provides a template for summarizing the key inhibitory parameters for Compound 6.

| Parameter | Description | Hypothetical Value for Compound 6 |

| IC50 (µM) | The concentration of an inhibitor that reduces the enzyme activity by 50%. | 0.5 |

| Ki (µM) | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | 0.1 |

| Mode of Inhibition | The kinetic mechanism by which the inhibitor reduces enzyme activity. | Competitive |

| kon (M⁻¹s⁻¹) | The association rate constant for inhibitor binding. | 1 x 10⁷ |

| koff (s⁻¹) | The dissociation rate constant for inhibitor release. | 1 x 10⁻³ |

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are example protocols for key assays used in the characterization of a novel thrombin inhibitor.

Protocol for Chromogenic Thrombin Inhibition Assay

-

Reagents:

-

Thrombin (human α-thrombin)

-

Chromogenic substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)

-

Compound 6 (test inhibitor)

-

Positive control inhibitor (e.g., argatroban)

-

-

Procedure:

-

Add 50 µL of assay buffer to the wells of a 96-well microplate.

-

Add 10 µL of various concentrations of Compound 6 or control inhibitor to the respective wells.

-

Add 20 µL of thrombin solution (final concentration, e.g., 1 nM) to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate (final concentration, e.g., 200 µM).

-

Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol for Determining the Inhibition Constant (Ki)

-

Reagents: Same as for the chromogenic assay.

-

Procedure:

-

Perform the chromogenic assay as described above, but with varying concentrations of both the substrate and Compound 6.

-

A matrix of experiments should be set up with at least five different substrate concentrations bracketing the Km value and at least four different inhibitor concentrations.

-

Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.

-

Analyze the data using a suitable kinetic model (e.g., competitive, non-competitive) by fitting the data to the Michaelis-Menten equation.

-

Alternatively, use a double-reciprocal plot (Lineweaver-Burk plot) where 1/V is plotted against 1/[S]. The pattern of the lines will indicate the mode of inhibition.

-

The Ki value can be determined from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

-

Visualizing Molecular Interactions and Experimental Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

The Coagulation Cascade and the Role of Thrombin

Caption: The central role of thrombin in the coagulation cascade and the inhibitory action of Compound 6.

Thrombin Binding Sites and Inhibitor Interactions

Caption: Binding sites on thrombin and the interaction of different classes of direct inhibitors.

Experimental Workflow for Characterizing Compound 6

Caption: A stepwise workflow for the characterization of a novel thrombin inhibitor.

Conclusion

A thorough and systematic investigation of the mechanism of action is fundamental to the preclinical development of any novel thrombin inhibitor. By employing a combination of biochemical screening assays, detailed enzyme kinetic studies, and binding site identification methods, researchers can build a comprehensive profile of a compound's inhibitory properties. This detailed understanding is essential for optimizing lead compounds, predicting in vivo efficacy and safety, and ultimately, for the successful development of new antithrombotic therapies. The framework provided in this guide for "Compound 6" serves as a robust template for the characterization of any new direct thrombin inhibitor.

References

- 1. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]

- 6. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. biocompare.com [biocompare.com]

- 10. Thrombin Inhibitor Screening Assay Kit (Fluorometric) (ab197007) | Abcam [abcam.com]

- 11. Inhibition of human thrombin by the constituents of licorice: inhibition kinetics and mechanistic insights through in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09203J [pubs.rsc.org]

In-Depth Technical Guide: Synthesis and Characterization of Thrombin Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and preclinical evaluation of Thrombin Inhibitor 6, a novel N-acylpyrazole derivative with potent and selective anticoagulant properties. The information presented is compiled from publicly available research to facilitate further investigation and development in the field of antithrombotic therapy.

Introduction

Thrombin is a serine protease that plays a central role in the coagulation cascade, making it a key target for anticoagulant drugs.[1] Direct thrombin inhibitors (DTIs) offer a therapeutic advantage by directly binding to thrombin and blocking its activity.[1] this compound (also referred to as compound 73 in primary literature) is a novel, potent, and selective N-acylpyrazole-based thrombin inhibitor. This document details its synthesis, in vitro and in vivo characterization, and mechanism of action.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving the formation of a pyrazole core followed by acylation. While the specific, step-by-step synthesis protocol for this compound is detailed in the primary literature, a general synthetic scheme for N-acylpyrazoles is presented below. This process typically involves the reaction of a carboxylic acid with oxalyl chloride to form an acid chloride, which is then reacted with the desired pyrazole.[2]

Logical Workflow for the Synthesis of N-acylpyrazoles:

Caption: General synthetic workflow for N-acylpyrazoles.

Characterization of this compound

The characterization of this compound involves a series of in vitro and in vivo studies to determine its potency, selectivity, pharmacokinetic profile, and anticoagulant efficacy.

In Vitro Characterization

Quantitative In Vitro Data for this compound

| Parameter | Value | Species |

| Thrombin IC50 | 1 nM | - |

| Microsomal Clint (Intrinsic Clearance) | 60 µL/min/mg | Mouse (CD-1) |

| Microsomal Clint (Intrinsic Clearance) | 17 µL/min/mg | Human |

Experimental Protocols:

-

Thrombin Inhibition Assay: The half-maximal inhibitory concentration (IC50) against thrombin is determined using a chromogenic or fluorometric assay.[3][4] The general workflow for such an assay is outlined below.

Experimental Workflow for Thrombin Inhibition Assay:

Caption: General workflow for a thrombin inhibition assay.

-

Microsomal Stability Assay: The metabolic stability of this compound is assessed by incubating the compound with liver microsomes from different species (e.g., mouse and human) and measuring the rate of its disappearance over time.

In Vivo Characterization

Quantitative In Vivo Data for this compound in CD-1 Mice

| Parameter | Value | Route of Administration | Dosage |

| Bleeding Time | Prolonged (mice bled for 25 min following transection) | Intravenous (i.v.) | 9 mg/kg |

| Oral Bioavailability (F%) | 22.8% | Oral (p.o.) | 5 mg/kg |

| AUC (Area Under the Curve) | 713.3 h*ng/mL | Oral (p.o.) | 5 mg/kg |

| Cmax (Maximum Concentration) | 127 ng/mL | Oral (p.o.) | 5 mg/kg |

Experimental Protocols:

-

Mouse Tail Bleeding Assay: The anticoagulant effect of this compound is evaluated in a mouse tail bleeding model. This assay measures the time to cessation of bleeding after a standardized tail tip amputation. An increase in bleeding time compared to a vehicle control indicates anticoagulant activity.[5][6]

Experimental Workflow for Mouse Tail Bleeding Assay:

Caption: General workflow for a mouse tail bleeding assay.

-

Pharmacokinetic Study: To determine the oral bioavailability, AUC, and Cmax, this compound is administered to mice via oral gavage. Blood samples are collected at various time points, and the concentration of the compound in the plasma is quantified using a suitable analytical method like LC-MS/MS.[7]

Mechanism of Action and Signaling Pathway

Thrombin exerts its effects by cleaving and activating Protease-Activated Receptors (PARs), which are G protein-coupled receptors.[8][9] this compound, as a direct thrombin inhibitor, blocks this initial activation step. The binding of thrombin to PARs, particularly PAR-1, initiates a signaling cascade involving G proteins (Gq and G12/13), leading to downstream effects such as platelet activation and fibrin formation.[10] By inhibiting thrombin, this compound effectively prevents the initiation of these signaling pathways.

Thrombin-Mediated PAR-1 Signaling Pathway:

Caption: Simplified thrombin-PAR-1 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent and selective direct thrombin inhibitor with promising in vitro and in vivo characteristics. Its N-acylpyrazole scaffold represents a novel chemotype in the landscape of anticoagulants. The data presented in this guide, including its low nanomolar potency, oral bioavailability in a preclinical model, and clear anticoagulant effect, warrant further investigation of this compound and its analogs for the development of next-generation antithrombotic therapies. This document provides a foundational resource for researchers and professionals in the field to build upon in their drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mouse models of deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protease-activated receptor - Wikipedia [en.wikipedia.org]

- 10. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

The Discovery of Novel Benzimidazole-Based Thrombin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical evaluation of novel thrombin inhibitors centered around the benzimidazole scaffold. The benzimidazole core is a key pharmacophore, famously represented in the clinically approved direct thrombin inhibitor, dabigatran. This document details the synthesis, in vitro and in vivo evaluation, and mechanism of action of these compounds, offering a comprehensive resource for researchers in the field of anticoagulant drug discovery.

Introduction: The Role of Thrombin and the Benzimidazole Scaffold

Thrombin is a serine protease that plays a central role in the coagulation cascade, making it a prime target for anticoagulant therapy. It is responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. Direct thrombin inhibitors (DTIs) offer a targeted approach to anticoagulation by binding directly to the active site of thrombin, thereby preventing its procoagulant activities.

The benzimidazole scaffold has proven to be a highly effective framework for the design of potent and selective thrombin inhibitors. Its rigid structure and ability to engage in key interactions within the thrombin active site have led to the development of numerous successful candidates, including the prodrug dabigatran etexilate (marketed as Pradaxa®), which is orally bioavailable and has demonstrated superior efficacy to warfarin in certain clinical settings.[1] This guide will explore recent advancements in the development of novel benzimidazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action: Targeting the Thrombin Active Site

Benzimidazole-based inhibitors are designed to mimic the natural substrates of thrombin, binding with high affinity and specificity to its active site. Molecular docking studies have shown that these compounds typically occupy the S1, S2, and S4 pockets of the thrombin enzyme. The benzamidine group, a common feature in many of these inhibitors, anchors the molecule in the S1 pocket through strong ionic interactions. The benzimidazole core itself often fits into the hydrophobic S2 pocket, while other substituents can be tailored to optimize interactions with the S4 pocket, enhancing both potency and selectivity.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected novel benzimidazole-based thrombin inhibitors against human thrombin and other related serine proteases.

Table 1: In Vitro Thrombin Inhibitory Activity

| Compound | Thrombin IC50 (nM) | Thrombin Ki (nM) | Reference |

| Compound 14h | 3.39 | - | [2] |

| Compound 5a | 3.11 | - | [3] |

| S35972 | 3.7 | - | [4] |

| LB30057 | - | 0.38 | [5] |

| Compound 45g | - | 6 | [6] |

| Compound 16d | 67.3 | 82.50 | [7] |

| Argatroban (Reference) | 9.36 - 9.88 | - | [2][3] |

| Dabigatran (Active form of BIBR 1048) | - | - | [1] |

Table 2: Selectivity Profile of Selected Inhibitors

| Compound | Trypsin Ki (nM) | Selectivity (Trypsin/Thrombin) | Reference |

| LB30057 | 3290 | 8658 | [5] |

| Compound 16d | >26000 | >387 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel benzimidazole-based thrombin inhibitors.

Synthesis of Benzimidazole Scaffolds

The synthesis of benzimidazole-based thrombin inhibitors often follows a multi-step convergent strategy. A common approach involves the condensation of a substituted o-phenylenediamine with a carboxylic acid derivative. For instance, the synthesis of dabigatran analogues typically involves the preparation of a key benzimidazole intermediate, followed by coupling with appropriate side chains.

General Procedure for the Synthesis of Dabigatran Analogues:

-

Amide Coupling: A solution of ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate is reacted with an activated 2-(4-cyanophenylamino)acetic acid derivative in a suitable solvent like dichloromethane. 1,1'-Carbonyldiimidazole (CDI) is often used as the activating agent. The reaction is stirred for several hours at room temperature.

-

Cyclization: The resulting intermediate is then subjected to cyclization to form the benzimidazole ring. This is typically achieved by heating in the presence of acetic acid.

-

Amidine Formation: The cyano group is converted to an amidine. This can be achieved via a Pinner reaction, where the nitrile is treated with ethanolic HCl to form an imidate, which is then reacted with ammonia.

-

Prodrug Moiety Installation: The final step involves the attachment of the prodrug moiety. For dabigatran etexilate, this involves the reaction with n-hexyl chloroformate in the presence of a base to form the ethyl ester and hexyl carbamate groups.

-

Salt Formation: The final compound is often converted to a pharmaceutically acceptable salt, such as a mesylate, to improve its stability and solubility.[8][9][10][11]

In Vitro Thrombin Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of thrombin using a fluorogenic substrate.

Materials:

-

Human α-thrombin

-

Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

Fluorogenic thrombin substrate (e.g., Boc-VPR-AMC)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

-

Prepare a solution of human α-thrombin in Thrombin Assay Buffer.

-

In the wells of a 96-well plate, add the Thrombin Assay Buffer.

-

Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Add the thrombin solution to each well and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic thrombin substrate to each well.

-

Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

-

The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration.[1][12]

In Vitro Anticoagulant Activity Assays

Activated Partial Thromboplastin Time (aPTT):

-

Platelet-poor plasma is incubated at 37°C with a phospholipid substitute (cephalin) and a contact activator (e.g., kaolin, silica).

-

The test compound at various concentrations is added to the plasma.

-

After a brief incubation, calcium chloride is added to initiate coagulation.

-

The time taken for a fibrin clot to form is measured.[13][14]

Prothrombin Time (PT):

-

Platelet-poor plasma is incubated at 37°C.

-

The test compound at various concentrations is added to the plasma.

-

Thromboplastin (a source of tissue factor and phospholipids) and calcium chloride are added to initiate coagulation via the extrinsic pathway.

-

The time taken for a fibrin clot to form is measured.[4][13][15][16]

In Vivo Rat Venous Thrombosis Model

This model assesses the antithrombotic efficacy of orally administered compounds.

Procedure:

-

Male Wistar rats are anesthetized.

-

A midline laparotomy is performed to expose the inferior vena cava (IVC).

-

A partial stenosis is created by ligating the IVC.

-

Thrombosis is induced by the topical application of a ferric chloride solution to the external vessel wall for a defined period.

-

The test compound is administered orally at various doses and at specific time points before or after thrombus induction.

-

After a set period, the thrombosed segment of the IVC is excised, and the thrombus is removed and weighed.

-

The reduction in thrombus weight in the treated groups is compared to the vehicle control group to determine the efficacy of the inhibitor.[3][17][18][19]

Signaling Pathways and Visualizations

Thrombin exerts its effects not only through fibrinogen cleavage but also by activating Protease-Activated Receptors (PARs), particularly PAR-1 on platelets, leading to platelet activation and aggregation.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Thrombin is the final effector protease in this cascade.

Caption: The Coagulation Cascade showing the convergence of the intrinsic and extrinsic pathways.

PAR-1 Mediated Platelet Activation

Thrombin is a potent activator of platelets through the cleavage and activation of PAR-1, a G-protein coupled receptor.

Caption: Simplified PAR-1 signaling pathway in platelets upon activation by thrombin.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel thrombin inhibitors follows a structured workflow from initial screening to in vivo testing.

References

- 1. BIBR-1048 Boehringer Ingelheim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally administered heparins prevent arterial thrombosis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of thrombin inhibitors: analogues of MD-805 with reduced stereogenicity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. asianpubs.org [asianpubs.org]

- 11. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. e-century.us [e-century.us]

- 14. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 15. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Treatment of venous thrombosis with an oral direct factor Xa inhibitor edoxaban by single and multiple administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

In Silico Revolution: A Technical Guide to Accelerating the Discovery of Direct Thrombin Inhibitors

For Immediate Release

In the relentless pursuit of novel anticoagulants, the paradigm of drug discovery is undergoing a significant transformation, driven by the power of computational methodologies. This technical guide delves into the core of in silico screening for direct thrombin inhibitors, offering researchers, scientists, and drug development professionals a comprehensive roadmap to navigate this dynamic field. By harnessing the capabilities of virtual screening, molecular docking, and sophisticated modeling techniques, the scientific community is poised to identify and optimize potent and selective thrombin inhibitors with unprecedented efficiency.

Thrombin, a serine protease, plays a pivotal role in the coagulation cascade, making it a prime therapeutic target for the prevention and treatment of thrombotic disorders.[1] Direct thrombin inhibitors (DTIs) offer a promising therapeutic strategy by binding directly to thrombin and blocking its enzymatic activity.[2] The journey from a vast chemical library to a viable drug candidate is fraught with challenges, including high costs and protracted timelines. In silico screening has emerged as a critical tool to de-risk and expedite this process.[3]

The Computational Workflow: A Multi-pronged Approach

The in silico screening workflow for direct thrombin inhibitors is a multi-step process that systematically filters and prioritizes potential drug candidates. This process typically involves a combination of ligand-based and structure-based drug design approaches.[4]

A generalized workflow for in silico screening of direct thrombin inhibitors. This diagram illustrates the key stages, from initial library preparation to experimental validation of promising hit compounds.

Caption: A generalized workflow for in silico screening of direct thrombin inhibitors.

Thrombin's Central Role in Coagulation

Understanding the signaling pathway of thrombin is fundamental to designing effective inhibitors. Thrombin is a key enzyme that converts soluble fibrinogen into insoluble fibrin, leading to the formation of a blood clot.[1] It also activates platelets and other coagulation factors, amplifying the clotting cascade. Direct thrombin inhibitors can be classified based on their binding mode to the thrombin molecule, with bivalent inhibitors binding to both the active site and exosite 1, and univalent inhibitors binding only to the active site.[5]

A simplified representation of the thrombin signaling pathway in the coagulation cascade. This diagram highlights the central role of thrombin in converting fibrinogen to fibrin and activating platelets, both crucial steps in clot formation.

Caption: Simplified thrombin signaling pathway in coagulation.

Key Experimental Protocols in Detail

Reproducibility and rigor are the cornerstones of scientific advancement. The following sections provide detailed methodologies for key experiments frequently cited in the discovery of direct thrombin inhibitors.

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3]

Objective: To predict the binding mode and estimate the binding affinity of small molecules to the active site of thrombin.

Methodology:

-

Protein Preparation:

-

The three-dimensional crystal structure of human α-thrombin is obtained from the Protein Data Bank (PDB). A commonly used structure is 1KTS.[6]

-

The protein structure is prepared using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools.[6][7] This involves adding hydrogen atoms, assigning bond orders, removing water molecules (unless specific water molecules are known to be important for binding), and minimizing the energy of the structure to relieve any steric clashes.[6]

-

-

Ligand Preparation:

-

A library of small molecules is prepared. This can be a commercial database or a custom-designed library.

-

The 3D structures of the ligands are generated and optimized using software like LigPrep.[8] This step includes generating different ionization states, tautomers, and stereoisomers at a physiological pH.

-

-

Grid Generation:

-

A grid box is defined around the active site of the thrombin molecule. The size and center of the grid are chosen to encompass the binding pocket where known inhibitors bind.[6]

-

-

Docking Simulation:

-

The prepared ligands are docked into the defined grid box of the thrombin active site using a docking program such as Glide, AutoDock, or GOLD.[6][7]

-

The docking algorithm samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.[3]

-

-

Pose Analysis and Scoring:

-

The resulting docking poses are analyzed to identify favorable interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the thrombin active site.

-

The compounds are ranked based on their docking scores, with lower scores generally indicating a higher predicted binding affinity.

-

Pharmacophore Modeling Protocol

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[9]

Objective: To develop a 3D pharmacophore model that can be used to rapidly screen large compound databases for molecules with the potential to inhibit thrombin.

Methodology:

-

Training Set Selection:

-

Conformational Analysis:

-

For each molecule in the training set, a range of low-energy conformations is generated to ensure that the biologically relevant conformation is included.

-

-

Pharmacophore Feature Identification:

-

Pharmacophore Model Generation and Validation:

-

A pharmacophore model is generated that represents the 3D arrangement of these essential features. Software such as Discovery Studio or MOE is often used for this purpose.

-

The generated model is validated using a test set of known active and inactive compounds to assess its ability to discriminate between them.[11] A good model will identify a high percentage of the active compounds while rejecting the inactive ones.

-

-

Database Screening:

-

The validated pharmacophore model is used as a 3D query to screen large chemical databases for molecules that match the pharmacophoric features.

-

In Vitro Thrombin Inhibition Assay

In vitro assays are essential for experimentally validating the inhibitory activity of compounds identified through computational screening.[13]

Objective: To determine the concentration of a compound required to inhibit the activity of thrombin by 50% (IC50).

Methodology:

-

Reagents and Materials:

-

Human α-thrombin.[13]

-

A specific chromogenic substrate for thrombin, such as S-2238 (H-D-phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride).[13]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., Tris-HCl buffer at a physiological pH).

-

A microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate.

-

-

Assay Procedure:

-

A solution of human α-thrombin is prepared in the assay buffer.

-

The test compounds are serially diluted to create a range of concentrations.

-

In a 96-well plate, the thrombin solution is incubated with the different concentrations of the test compound for a specific period at a controlled temperature.

-

The chromogenic substrate is added to each well to initiate the enzymatic reaction.

-

The absorbance is measured over time using a microplate reader. The rate of the reaction is proportional to the thrombin activity.

-

-

Data Analysis:

-

The percentage of thrombin inhibition for each compound concentration is calculated relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

-

Quantitative Data Summary

The following tables summarize key quantitative data for selected direct thrombin inhibitors, providing a basis for comparison and further optimization efforts.

| Compound | Type | Ki (nM) | IC50 (µM) | Reference |

| Argatroban | Univalent, Active Site | - | - | [1] |

| Bivalirudin | Bivalent | - | - | [1] |

| Lepirudin | Bivalent | - | - | [1] |

| Dabigatran | Univalent, Active Site | 4.5 | - | [14] |

| ZXX-4 | Novel Skeleton | - | - | [6] |

| Compound 8 | Non-peptide | 8530 | - | [15] |

| Compound 21 | Multi-target | - | 0.95 | [15] |

| Phosphinic dipeptide mimetic | Peptide mimetic | - | 0.6 | [16] |

Note: A comprehensive and standardized comparison of binding affinities is often challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes.

| In Vitro Assay | Parameter Measured | Typical Values for Potent Inhibitors | Reference |

| Thrombin Time (TT) | Clotting Time | Prolonged | [17] |

| Ecarin Clotting Time (ECT) | Clotting Time | Prolonged | [1][17] |

| Thrombin Generation Assay (TGA) | Endogenous Thrombin Potential | Reduced | [18] |

The Path Forward: Integration and Innovation

The successful discovery of novel direct thrombin inhibitors hinges on the seamless integration of computational and experimental approaches. In silico screening provides a powerful engine for hypothesis generation, enabling the exploration of vast chemical spaces and the prioritization of promising candidates. However, experimental validation remains the ultimate arbiter of a compound's true potential. As computational power continues to grow and algorithms become more sophisticated, the predictive accuracy of in silico methods is expected to improve further, solidifying their indispensable role in the future of drug discovery. The ongoing quest for safer and more effective anticoagulants will undoubtedly be accelerated by the continued innovation and application of these powerful computational tools.

References

- 1. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Structure-based virtual screening towards the discovery of novel thrombin inhibitors with Anti-HCC activities [frontiersin.org]

- 7. Investigation of Interactions between Thrombin and Ten Phenolic Compounds by Affinity Capillary Electrophoresis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacophore design, virtual screening, molecular docking and optimization approaches to discover potent thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacophore Model Generation of Thrombin Inhibitors [scirp.org]

- 11. Pharmacophore Model Generation of Thrombin Inhibitors [scirp.org]

- 12. benthamscience.com [benthamscience.com]

- 13. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-based design of novel potent nonpeptide thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-based design and synthesis of novel thrombin inhibitors based on phosphinic peptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Differential profiles of thrombin inhibitors (heparin, hirudin, bivalirudin, and dabigatran) in the thrombin generation assay and thromboelastography in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Core of Thrombin Inhibition: A Technical Guide to the Structure-Activity Relationship of Novel Piperidine-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of direct thrombin inhibitors centered on a 1-(pyridin-4-yl)piperidine-4-carboxamide scaffold. The following sections detail the quantitative inhibitory data, comprehensive experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows to facilitate further research and development in the field of anticoagulation therapy.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of the synthesized compounds against human α-thrombin (fIIa) and factor Xa (fXa) was evaluated and is presented below. The data highlights the key structural modifications that influence binding affinity and selectivity.

| Compound | R¹ | R² | fIIa Kᵢ (nM) | fXa Kᵢ (μM) | Selectivity Index (fXa/fIIa) |

| 6 | H | H | >10000 | >100 | - |

| 13a | H | 2-Cl | 11 | 6.25 | 568 |

| 13b | H | 3-Cl | 6 | 5.64 | 940 |

| 13c | H | 4-Cl | 8 | 7.12 | 890 |

| 13d | H | 2-F | 25 | 8.15 | 326 |

| 13e | H | 3-F | 15 | 6.98 | 465 |

| 13f | H | 4-F | 12 | 7.53 | 627 |

| 13g | H | 3-CH₃ | 18 | 7.88 | 438 |

| 13h | H | 4-CH₃ | 14 | 7.61 | 543 |

| 13i | H | 3-OCH₃ | 22 | 8.01 | 364 |

| 13j | H | 4-OCH₃ | 19 | 7.94 | 418 |

| 14a | CH₃ | 3-Cl | 9 | 6.02 | 669 |

| 14b | CH₃ | 4-Cl | 7 | 5.89 | 841 |

| 14c | CH₃ | 4-F | 10 | 7.21 | 721 |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative studies.

Thrombin Inhibition Assay (fIIa)

This assay determines the inhibitory potency of the compounds against human α-thrombin using a chromogenic substrate.

-

Materials:

-

Human α-thrombin (Sigma-Aldrich)

-

Chromogenic substrate S-2238 (Chromogenix)

-

Tris-HCl buffer (50 mM, pH 7.4, containing 100 mM NaCl and 0.1% BSA)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the Tris-HCl buffer.

-

In a 96-well plate, add 20 µL of each compound dilution to the wells.

-

Add 60 µL of human α-thrombin solution (final concentration 2.5 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate S-2238 (final concentration 200 µM).

-

Immediately measure the change in absorbance at 405 nm over 5 minutes using a microplate reader.

-

The initial reaction rates are calculated and used to determine the inhibitor concentration that causes 50% inhibition (IC₅₀).

-

The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

-

Factor Xa Inhibition Assay (fXa)

This assay assesses the selectivity of the compounds by measuring their inhibitory activity against factor Xa.

-

Materials:

-

Human factor Xa (Haematologic Technologies)

-

Chromogenic substrate S-2765 (Chromogenix)

-

Tris-HCl buffer (50 mM, pH 8.4, containing 200 mM NaCl and 0.1% BSA)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the Tris-HCl buffer.

-

In a 96-well plate, add 20 µL of each compound dilution to the wells.

-

Add 60 µL of human factor Xa solution (final concentration 2 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate S-2765 (final concentration 250 µM).

-

Immediately measure the change in absorbance at 405 nm over 5 minutes using a microplate reader.

-

Calculate IC₅₀ and Kᵢ values as described for the thrombin inhibition assay.

-

In Vitro Anticoagulant Activity Assays

The anticoagulant efficacy of the compounds is evaluated using standard plasma-based clotting assays.

-

Activated Partial Thromboplastin Time (aPTT) Assay:

-

Prepare citrated human plasma.

-

Incubate a mixture of 90 µL of plasma and 10 µL of the test compound solution (at various concentrations) at 37°C for 2 minutes.

-

Add 100 µL of pre-warmed aPTT reagent (e.g., Actin FS, Siemens) and incubate for a further 3 minutes at 37°C.

-

Initiate coagulation by adding 100 µL of pre-warmed 25 mM CaCl₂.

-

Record the time to clot formation using a coagulometer.

-

-

Prothrombin Time (PT) Assay:

-

Prepare citrated human plasma.

-

Incubate a mixture of 90 µL of plasma and 10 µL of the test compound solution (at various concentrations) at 37°C for 2 minutes.

-

Initiate coagulation by adding 200 µL of pre-warmed PT reagent (e.g., Thromborel S, Siemens).

-

Record the time to clot formation using a coagulometer.

-

Visualizations

The following diagrams illustrate the key biological pathway and a generalized experimental workflow.

An In-depth Technical Guide on the Binding of Hirutonin-6 to Human Alpha-Thrombin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between the synthetic thrombin inhibitor, hirutonin-6, and human alpha-thrombin. It details the binding site, quantitative binding parameters of related inhibitors, and the experimental methodologies used for their determination.

Introduction to Hirutonin-6 and Human Alpha-Thrombin

Human alpha-thrombin is a serine protease that plays a central role in the blood coagulation cascade, making it a prime target for anticoagulant therapies.[1] Hirutonins are a class of bifunctional thrombin inhibitors, designed to interact with both the active site and a substrate recognition site on thrombin, leading to potent and specific inhibition. Hirutonin-6 is a member of this family, featuring a non-cleavable moiety that mimics the scissile bond of thrombin's natural substrate, fibrinogen.[2] It comprises an N-terminal tripeptide that targets the active site and a C-terminal portion that binds to the fibrinogen-binding exosite, connected by a short, non-peptidyl linker.[2]

The Binding Site of Hirutonin-6 on Human Alpha-Thrombin

The precise binding mechanism of hirutonin-6 to human alpha-thrombin has been elucidated through X-ray crystallography, revealing a bivalent mode of interaction that spans across the active site and the fibrinogen-binding exosite (exosite I) of the enzyme.

The N-terminal (D)Phe-Pro-Arg fragment of hirutonin-6 engages with the active site of thrombin in a manner analogous to other well-characterized active site-directed inhibitors.[2] A critical interaction occurs as the carbonyl oxygen of the P1 arginine residue of the inhibitor is positioned within the oxyanion hole of thrombin, formed by the backbone NH groups of Gly193 and Ser195.[2] The carbonyl carbon is located in close proximity (2.8 Å) to the gamma-oxygen of the catalytic Ser195.[2]

The C-terminal region of hirutonin-6 binds to the fibrinogen-binding exosite (exosite I) , a positively charged region on the surface of thrombin that is crucial for substrate recognition.[2] This interaction is similar to that observed for hirudin and hirulog, other potent thrombin inhibitors.[2]

The linker region of hirutonin-6, which connects the active site-binding and exosite-binding moieties, is also well-defined in the crystal structure. It traverses the canyon leading from the active site to the exosite, where it forms a short antiparallel beta-sheet-like structure with Leu40 and Leu41 of thrombin and establishes van der Waals contacts with residues Glu39, Leu40, and Leu41.[2]

Quantitative Binding Data

| Inhibitor | Target Enzyme | Ki Value | IC50 Value |

| Nα-Acetyl desulfo hirudin45-65 (P51) | Human α-Thrombin | 0.11 ± 0.03 µM | 0.058 ± 0.006 µM |

| Nα-Acetyl[D-Phe45, Arg47] hirudin45-65 (P53) | Human α-Thrombin | 2.8 ± 0.9 nM | 4.0 ± 0.8 nM |

Table 1: Quantitative binding data for hirudin-based bifunctional thrombin inhibitors.[3]

Experimental Protocols

The determination of the binding site and the characterization of thrombin inhibitors involve a range of sophisticated experimental techniques.

X-ray Crystallography of the Thrombin-Hirutonin-6 Complex

The three-dimensional structure of the human alpha-thrombin-hirutonin-6 complex was determined by X-ray crystallography. The following provides a general outline of the likely experimental workflow.

Experimental Workflow for X-ray Crystallography

Caption: X-ray crystallography workflow.

Detailed Methodologies:

-

Protein Preparation and Complex Formation: Human alpha-thrombin is purified from plasma using established protocols.[4] The inhibitor, hirutonin-6, is chemically synthesized. The complex is formed by incubating a molar excess of hirutonin-6 with purified thrombin.

-

Crystallization: The thrombin-hirutonin-6 complex is subjected to crystallization screening using various precipitants, buffers, and temperatures. The initial crystals are then optimized to obtain diffraction-quality crystals.

-

Data Collection and Processing: The crystals are exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded. The diffraction data are then processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The final structure of the thrombin-hirutonin-6 complex was solved to a resolution of 2.1 Å with an R-factor of 0.162.[2]

-

Structure Solution and Refinement: The phases of the structure factors are determined, typically by molecular replacement using a known structure of thrombin as a search model. An initial model of the complex is built into the electron density map and then refined to improve the fit with the experimental data.

Kinetic Assays for Inhibition Constant (Ki) Determination

Kinetic assays are employed to determine the inhibitory potency of compounds like hirutonins. A common method is the chromogenic substrate assay.

Experimental Workflow for Ki Determination

Caption: Ki determination workflow.

Detailed Methodologies:

-

Reagents and Buffers: Purified human alpha-thrombin, the inhibitor (hirutonin-6), and a chromogenic substrate (e.g., S-2238) are prepared in a suitable buffer (e.g., Tris-HCl with NaCl and a non-ionic detergent).

-

Assay Procedure: A fixed concentration of thrombin is pre-incubated with a range of concentrations of the inhibitor in a microplate well. The reaction is initiated by the addition of the chromogenic substrate.

-

Data Acquisition: The rate of substrate cleavage is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The inhibition constant (Ki) is then determined by fitting the data to appropriate enzyme inhibition models, often visualized using a Dixon plot (1/velocity versus inhibitor concentration).

Thrombin Signaling and Inhibition

Thrombin exerts its procoagulant effects through a series of proteolytic events. The binding of a bifunctional inhibitor like hirutonin-6 effectively blocks these downstream signaling pathways.

Thrombin Signaling and Inhibition Pathway

References

- 1. The hydrogen exchange core and protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of the complex of human alpha-thrombin and nonhydrolyzable bifunctional inhibitors, hirutonin-2 and hirutonin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel one-step purification of human alpha-thrombin after direct activation of crude prothrombin enriched from plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel one-step purification of human alpha-thrombin after direct activation of crude prothrombin enriched from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Allosteric Inhibition of Thrombin by Small Molecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, key molecular players, and experimental methodologies related to the allosteric inhibition of the serine protease thrombin by small molecules. Thrombin is a critical enzyme in the coagulation cascade, making it a prime target for anticoagulant therapies.[1][2] Allosteric inhibition offers a nuanced approach to modulating thrombin's activity, potentially providing a wider therapeutic window and reduced bleeding risk compared to traditional active-site inhibitors.[2][3]

Introduction to Thrombin and Allosteric Inhibition

Thrombin plays a dual role in hemostasis, exhibiting both pro-coagulant and anti-coagulant functions.[1] It is a serine protease that converts fibrinogen to fibrin, leading to clot formation, and also activates platelets and other coagulation factors.[4] Structurally, thrombin possesses a catalytic active site and several allosteric sites, which are distinct from the active site and can bind regulatory molecules.[1][2][5] The primary allosteric sites are the anion-binding exosites 1 and 2, and a sodium binding site.[1][5]

Allosteric inhibitors bind to these remote sites, inducing conformational changes in the active site that modulate the enzyme's catalytic efficiency.[2][3] This mechanism of action is distinct from competitive inhibitors that directly block the active site.[2] The ability to fine-tune protein function rather than simple competitive blocking is a key advantage of allosteric drugs, potentially leading to higher selectivity and a better safety profile.[6]

Allosteric Sites of Thrombin

-

Exosite 1: This site is crucial for the recognition of substrates like fibrinogen and the receptor thrombomodulin.[2] Binding of ligands to exosite 1 can alter thrombin's substrate specificity. For instance, the binding of thrombomodulin shifts thrombin's activity from pro-coagulant (cleaving fibrinogen) to anti-coagulant (activating protein C).[2][3]

-

Exosite 2: This electropositive domain is the primary binding site for heparin and plays a role in interacting with glycoprotein Ibα and the γ′-chain of fibrinogen.[1][5] Exosite 2 has been the main target for the development of small molecule allosteric inhibitors.[1][7] Research has shown that exosite 2 contains multiple sub-sites that can be targeted to induce inhibition.[1][5]

-

Sodium Binding Site: The binding of sodium ions to this site converts thrombin from a "slow" to a "fast" form, which is thought to be a switch from an anticoagulant to a procoagulant state.[1]

Small Molecule Allosteric Inhibitors of Thrombin

A significant breakthrough in the field has been the development of sulfated benzofurans as potent and selective small molecule allosteric inhibitors of thrombin that target exosite 2.[1][2][8] These molecules were designed to mimic the interactions of sulfated glycosaminoglycans.[1]

The following table summarizes the inhibitory potency of representative sulfated benzofuran derivatives against human α-thrombin.

| Compound Class | Specific Inhibitor | Target Site | IC50 (µM) | Efficacy (%) | Reference |

| Sulfated Benzofuran Monomer | t-butyl 5-sulfated derivative | Exosite 2 | 7.3 | Not specified | [2][8] |

| Sulfated Benzofuran Dimer | Parent Dimer | Exosite 2 | 5-50 | 60-95 | [1] |

| Sulfated Benzofuran Trimer | 9a | Exosite 2 (Arg233) | 0.67 | ~80 | [1] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Studying Allosteric Inhibition

The identification and characterization of allosteric thrombin inhibitors involve a series of biochemical and biophysical assays.

-

Objective: To determine the inhibitory potency (IC50) and mechanism of action of a test compound.

-

Methodology:

-

A solution of human α-thrombin (e.g., 5 nM final concentration) is prepared in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 2.5 mM CaCl2, and 0.1% PEG8000).[1][5]

-

Varying concentrations of the small molecule inhibitor are added to the thrombin solution and incubated for a defined period (e.g., 10 minutes to overnight) to allow for binding.[1]

-

The enzymatic reaction is initiated by adding a chromogenic or fluorogenic substrate (e.g., Spectrozyme TH or a synthetic AMC-based peptide).[1][9]

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a plate reader.[1]

-

The initial rates are plotted against the inhibitor concentration, and the data is fitted to a logistic equation to determine the IC50 value.[1]

-

-

Mechanism of Action: To determine if the inhibition is allosteric, Michaelis-Menten kinetics are performed by measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor. An allosteric inhibitor will typically affect the Vmax and/or Km of the enzyme, consistent with a non-competitive or mixed-inhibition model.[1][2]

-

Objective: To assess the anticoagulant effect of the inhibitor in a more physiologically relevant matrix.

-

Methodology:

-

Activated Partial Thromboplastin Time (aPTT): This assay measures the integrity of the intrinsic and common coagulation pathways. The inhibitor is incubated with human plasma, and the time to clot formation is measured after the addition of a reagent that activates the intrinsic pathway.[2][8]

-

Prothrombin Time (PT): This assay evaluates the extrinsic and common pathways. The inhibitor is incubated with plasma, and clotting is initiated by the addition of tissue factor.[2][8]

-

An increase in the aPTT and/or PT indicates an anticoagulant effect.[2][8]

-

-

Objective: To determine the specific allosteric site where the inhibitor binds.

-

Methodology:

-

Competitive Binding Assays: The inhibitory activity of the small molecule is measured in the presence of known ligands for exosite 1 (e.g., hirudin peptide) and exosite 2 (e.g., heparin).[1] A decrease in the inhibitor's potency in the presence of a specific exosite ligand suggests that they share a binding site.[1]

-

Alanine Scanning Mutagenesis: Key amino acid residues within the putative binding site (e.g., arginine and lysine residues in exosite 2) are mutated to alanine.[1] The inhibitory potency of the small molecule is then tested against the mutant thrombin enzymes. A significant reduction in potency for a particular mutant indicates the importance of that residue in inhibitor binding.[1]

-

Visualizing Key Processes

Caption: Thrombin signaling via PARs and its allosteric inhibition.

Caption: Workflow for identifying allosteric thrombin inhibitors.

Caption: Conceptual diagram of allosteric thrombin inhibition.

Conclusion and Future Directions

The allosteric inhibition of thrombin by small molecules, particularly through targeting exosite 2, represents a promising strategy for the development of novel anticoagulants.[2][3] The sulfated benzofuran scaffold has provided a valuable starting point for designing potent and selective inhibitors.[1][2][8] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their oral bioavailability and in vivo efficacy, with the ultimate goal of developing safer and more effective therapies for thrombotic disorders.

References

- 1. Designing Allosteric Regulators of Thrombin. Exosite 2 Features Multiple Sub-Sites That Can Be Targeted By Sulfated Small Molecules for Inducing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design of Potent, Small, Synthetic Allosteric Inhibitors of Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. researchgate.net [researchgate.net]

- 8. Rational design of potent, small, synthetic allosteric inhibitors of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Natural Products as a Source of New Thrombin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of natural products as a promising source for the discovery and development of novel thrombin inhibitors. Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a prime target for antithrombotic therapies.[1][2] The limitations of current anticoagulants, such as bleeding risks and the need for monitoring, have fueled the search for safer and more effective alternatives, with natural products offering a vast reservoir of chemical diversity.[3][4]

The Central Role of Thrombin in Hemostasis and Thrombosis

Thrombin is the key effector enzyme in the coagulation cascade, a series of zymogen-to-enzyme conversions that culminates in the formation of a stable fibrin clot.[2] The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.[2][5] The extrinsic pathway is the primary initiator of coagulation upon vascular injury, while the intrinsic pathway serves to amplify the response.[2] Both pathways converge on the activation of Factor X to Factor Xa, which, as part of the prothrombinase complex, converts prothrombin to active thrombin.[1]

Once activated, thrombin exhibits multiple procoagulant functions:

-

Fibrin Formation : It proteolytically cleaves fibrinogen to fibrin monomers, which polymerize to form a soft clot.[1]

-

Clot Stabilization : It activates Factor XIII to Factor XIIIa, a transglutaminase that cross-links the fibrin polymers, creating a stable, insoluble clot.[1]

-

Amplification of Coagulation : It provides positive feedback by activating upstream cofactors (Factor V, Factor VIII) and Factor XI, significantly amplifying its own generation.[1][2]

-

Platelet Activation : Thrombin is a potent platelet agonist, inducing platelet activation and aggregation through the cleavage of Protease-Activated Receptors (PARs) on the platelet surface.[1][6]

Given its multifaceted role, the direct or indirect inhibition of thrombin is a highly effective strategy for preventing thrombosis.

Visualization: The Coagulation Cascade and Thrombin's Functions

The following diagram illustrates the pivotal position of thrombin in the coagulation process.

Caption: Thrombin's central role in the coagulation cascade.

Classes of Natural Product Thrombin Inhibitors

A variety of natural compounds from terrestrial and marine organisms have been identified as thrombin inhibitors. They can be broadly categorized based on their chemical structure and, to some extent, their mechanism of action.

-

Flavonoids : This large class of polyphenolic compounds is widely distributed in plants.[3] Many flavonoids, including quercetin, kaempferol, myricetin, and biflavonoids from Ginkgo biloba, have demonstrated direct inhibitory effects on thrombin.[4][7][8] Their mechanism often involves binding to the active site or exosites of the enzyme.[9]

-

Coumarins : While the synthetic coumarin derivative warfarin is a widely used anticoagulant, natural coumarins themselves can exhibit anticoagulant properties.[10][11] Unlike direct thrombin inhibitors, their primary mechanism is the inhibition of vitamin K epoxide reductase, which is essential for the synthesis of functional coagulation factors II (prothrombin), VII, IX, and X in the liver.[10][12]

-

Terpenoids and Steroids : Compounds from this class, such as diterpenes from the marine brown alga Dictyota menstrualis and triterpenoids like frondoside A, have been shown to directly inhibit thrombin activity.[13][14] Withaferin A (WFA), a steroidal lactone, has been reported to prolong clotting times and inhibit the activities of both thrombin and Factor Xa.[15]

-

Peptides and Proteins : Hematophagous (blood-feeding) organisms are a rich source of potent and specific thrombin inhibitors. Hirudin from leeches is a classic example of a highly specific, bivalent direct thrombin inhibitor.[16] Other examples include haemadin, anophelin, and variegin, which are being investigated as templates for new antithrombotic drugs.[16]

-

Chalcones : These compounds, which are precursors to flavonoids, have also been identified as a new class of thrombin inhibitors. Licochalcone A, isolated from licorice, was found to be the most potent inhibitor among several tested constituents, acting as a mixed inhibitor that binds to both the catalytic site and exosite I of thrombin.[17]

-

Polysaccharides : Heparin, a naturally occurring glycosaminoglycan, is a well-known indirect thrombin inhibitor that acts by potentiating the activity of antithrombin.[11][18] Sulfated polysaccharides from marine algae and sea cucumbers also exhibit significant anticoagulant activity, often mediated by heparin cofactor II (HCII) or antithrombin.[13][19]

Quantitative Data on Natural Thrombin Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). Lower values indicate higher potency. The following table summarizes quantitative data for selected natural products.

| Compound/Extract Class | Specific Compound/Source | Target | Potency (IC₅₀ / Kᵢ) | Reference(s) |

| Chalcones | Licochalcone A (Glycyrrhiza species) | Human Thrombin | IC₅₀ = 7.96 µM; Kᵢ = 12.23 µM | [17] |

| Isoliquiritigenin (Glycyrrhiza species) | Human Thrombin | IC₅₀ = 17.95 µM | [17] | |

| Flavonoids | Myricetin | Human Thrombin | IC₅₀ = 56.5 µM | [8] |

| Scutellarein | Human Thrombin | IC₅₀ = 70.8 µM | [8] | |

| Isorhamnetin | Human Thrombin | IC₅₀ = 72.2 µM | [8] | |

| Baicalin | Human Thrombin | IC₅₀ = 88.6 µM | [8] | |

| Apigenin | Human Thrombin | IC₅₀ = 96.2 µM | [8] | |

| Quercetin | Human Thrombin | IC₅₀ = 200-500 µM | [3][8] | |

| Biflavonoids (Ginkgo biloba) | Human Thrombin | IC₅₀ = 8.05 - 17.83 µM | [7] | |

| Synthetic Peptide | Melagatran (Reference Drug) | Human Thrombin | Kᵢ = 6 nM | [20] |

Experimental Protocols for Thrombin Inhibition Assays

Evaluating the potential of natural products as thrombin inhibitors involves a series of standardized in vitro assays.

General Workflow for Screening and Characterization

The discovery process follows a logical progression from initial broad screening to detailed mechanistic studies.

Caption: A typical workflow for screening natural products.

Amidolytic Activity Assays (Colorimetric/Fluorometric)

These assays are ideal for primary screening due to their simplicity and suitability for high-throughput formats.

-

Principle : These assays measure the ability of thrombin to cleave a synthetic substrate that contains a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).[16][21] In the absence of an inhibitor, thrombin cleaves the substrate, releasing the reporter molecule, which can be quantified spectrophotometrically (at 405 nm for pNA) or fluorometrically (Ex/Em = 350/450 nm for AMC).[21] The presence of an inhibitor reduces the rate of cleavage, resulting in a decreased signal that is proportional to the inhibitor's potency.

-

Key Reagents :

-

Purified human α-thrombin.

-

Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.4).[16]

-

Chromogenic (e.g., S-2238) or Fluorogenic (e.g., Z-Gly-Gly-Arg-AMC) substrate.[16][17]

-

Test compounds (natural product extracts or pure compounds) and a known inhibitor as a positive control (e.g., Argatroban, Dabigatran).[8][21]

-

-

General Protocol :

-

In a 96-well plate, add the reaction buffer.

-

Add various concentrations of the test inhibitor (and controls) to the wells.

-

Add a fixed concentration of thrombin to each well and pre-incubate for a defined period (e.g., 2-15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic or fluorogenic substrate.

-

Immediately begin kinetic measurements of absorbance or fluorescence at regular intervals for 30-120 minutes at 37°C.[16]

-

Calculate the rate of reaction (slope of the linear portion of the signal vs. time curve).

-

Determine the percent inhibition relative to the no-inhibitor control and plot against inhibitor concentration to calculate the IC₅₀ value.

-

Clotting Time Assays

These are global coagulation assays performed on plasma that assess the functionality of different parts of the coagulation cascade. They are crucial secondary assays to confirm the anticoagulant effect in a more physiologically relevant matrix.[16]

-

Principle : These tests measure the time it takes for plasma to form a clot after the addition of specific activators. Prolongation of clotting time indicates inhibition of one or more coagulation factors.

-

Activated Partial Thromboplastin Time (aPTT) : Measures the integrity of the intrinsic and common pathways. The plasma is incubated with a contact activator (e.g., silica) and phospholipids, followed by the addition of calcium to initiate clotting.[15][16]

-

Prothrombin Time (PT) : Measures the integrity of the extrinsic and common pathways. Clotting is initiated by adding a mixture of tissue factor (thromboplastin) and calcium to the plasma.[15][16]

-

Thrombin Time (TT) : Specifically assesses the final step of coagulation (fibrin formation). A known amount of thrombin is added directly to the plasma, bypassing the preceding pathways. This assay is highly sensitive to the presence of thrombin inhibitors.[15][16]

-

-

Key Reagents :

-

Citrated human or animal plasma (platelet-poor).

-

Commercial reagent kits for aPTT, PT, and TT containing activators and calcium chloride.

-

Test compounds.

-

-

General Protocol :

-

Pre-warm plasma and assay reagents to 37°C.

-

Mix plasma with the test compound or vehicle control and incubate for a specified time.

-

Place the plasma-inhibitor mixture into the cuvette of a coagulometer.

-

Add the appropriate initiating reagent (e.g., aPTT reagent for the aPTT test).

-

After a precise incubation period, add calcium chloride (for aPTT and PT) or thrombin (for TT) to start the clotting reaction.

-

The coagulometer automatically detects clot formation and records the clotting time in seconds.

-

A dose-dependent prolongation of the clotting time compared to the control indicates anticoagulant activity.

-

Classification of Inhibitory Mechanisms

Natural product inhibitors can interfere with thrombin's function through various mechanisms, which is a critical consideration for drug development.

Caption: Classification of natural anticoagulants by mechanism.

Conclusion and Future Directions

The vast structural diversity of natural products presents a fertile ground for the discovery of new thrombin inhibitors. Flavonoids, coumarins, terpenes, and marine-derived peptides have all demonstrated significant potential in preclinical studies. The continued exploration of biodiversity, coupled with modern high-throughput screening methods and detailed mechanistic studies, is essential for identifying promising lead compounds. Future research should focus on isolating and characterizing novel inhibitors, optimizing their potency and selectivity through medicinal chemistry, and thoroughly evaluating their safety and efficacy in in vivo models of thrombosis. The translation of these natural scaffolds into clinically effective antithrombotic agents holds the promise of addressing the unmet needs in the management of thrombotic disorders.

References

- 1. Thrombin - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Natural active herbal monomers for the treatment of thromboembolic diseases: a review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on Structure Activity Relationship of Natural Flavonoids against Thrombin by Molecular Docking Virtual Screening Combined with Activity Evaluation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive Natural Compounds with Antiplatelet and Anticoagulant Activity and Their Potential Role in the Treatment of Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review on Natural Coumarin Lead Compounds for Their Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jbiochemtech.com [jbiochemtech.com]

- 12. angelbiology.com [angelbiology.com]

- 13. Marine Antithrombotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Marine Natural Products and Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Products for Antithrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of human thrombin by the constituents of licorice: inhibition kinetics and mechanistic insights through in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09203J [pubs.rsc.org]

- 18. austinpublishinggroup.com [austinpublishinggroup.com]

- 19. mdpi.com [mdpi.com]

- 20. Thrombin inhibitors identified by computer-assisted multiparameter design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. amsbio.com [amsbio.com]

Thrombin inhibitor 6 selectivity profile against other serine proteases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of a potent direct thrombin inhibitor, herein referred to as Thrombin Inhibitor 6 (TI-6), against a panel of key serine proteases. For the purpose of this guide, the well-characterized anticoagulant, Dabigatran, will be used as the exemplar for TI-6. This document provides a comprehensive overview of its inhibitory potency, selectivity, the methodologies used for these determinations, and the relevant signaling pathways.

Introduction to Thrombin and its Inhibition

Thrombin (Factor IIa) is a pivotal serine protease that plays a central role in the coagulation cascade.[1][2][3][4][5][6][7] Its primary function is the conversion of soluble fibrinogen to insoluble fibrin, which forms the mesh of a blood clot.[2][3] Additionally, thrombin amplifies its own generation by activating upstream clotting factors and is a potent activator of platelets through the cleavage of Protease-Activated Receptors (PARs).[1][5][8][9] Given its central role in thrombosis, thrombin is a prime target for anticoagulant therapies.

Direct thrombin inhibitors (DTIs) like Dabigatran bind directly to the active site of thrombin, blocking its interaction with substrates and thereby preventing thrombus formation.[10][11] A critical characteristic of an effective and safe DTI is high selectivity for thrombin over other structurally similar serine proteases, minimizing off-target effects.[12][13][14][15]

Quantitative Selectivity Profile of this compound (Dabigatran)

The inhibitory activity of a compound is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The Kᵢ represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity; a lower Kᵢ value indicates higher potency.[11][16][17][18] The selectivity of an inhibitor is determined by comparing its Kᵢ value against the target enzyme to its Kᵢ values against other enzymes.

The following table summarizes the inhibitory potency of Dabigatran against thrombin and other key serine proteases involved in hemostasis and other physiological processes.

| Serine Protease | Kᵢ (nM) | Selectivity (Fold vs. Thrombin) |

| Thrombin (Factor IIa) | 4.5 | 1 |

| Trypsin | 50.3 | ~11 |

| Factor Xa | >10,000 | >2,222 |

| Factor IXa | Not specified in searched literature | - |

| Factor VIIa | Not specified in searched literature | - |

| Plasmin | Not specified in searched literature | - |

| Activated Protein C (APC) | Not specified in searched literature | - |